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Ethyl isocyanate

Thermal stability Decomposition kinetics Gas-phase chemistry

Ethyl isocyanate's high reactivity and volatility often challenge precise stoichiometric control in pharmaceutical intermediate synthesis. This 98% purity monoisocyanate addresses those pain points: • Controlled kinetics: ~50-fold less reactive toward nucleophiles than phenyl isocyanate, enabling cleaner carbamate and urea formations with reduced side reactions. • Low boiling point (60°C): Facilitates gentle vacuum-stripping from thermally labile APIs without product degradation. • Consistent quality: Supplied moisture-free under inert gas with lot-specific GC analysis, supporting reproducible scale-up from R&D to pilot production.

Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
CAS No. 109-90-0
Cat. No. B125280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isocyanate
CAS109-90-0
SynonymsIsocyanic Acid Ethyl Ester;  Isocyanatoethane;  NSC 89687
Molecular FormulaC3H5NO
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESCCN=C=O
InChIInChI=1S/C3H5NO/c1-2-4-3-5/h2H2,1H3
InChIKeyWUDNUHPRLBTKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible in ethanol, ether
Soluble in chlorinated and aromatic hydrocarbons
In water, 1.1X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isocyanate Procurement Overview


Ethyl isocyanate (CAS 109-90-0), also known as isocyanatoethane or isocyanic acid ethyl ester, is a low-molecular-weight aliphatic monoisocyanate with the chemical formula C₃H₅NO and a molecular weight of 71.1 g/mol [1]. At ambient temperature, it exists as a colorless, highly volatile liquid characterized by a low boiling point of 60°C and a density of approximately 0.898–0.903 g/cm³ at 25°C, and it exhibits negligible solubility in water . As a member of the monoisocyanate class, it features the highly electrophilic –N=C=O functional group, which enables rapid addition reactions with a broad spectrum of nucleophiles—including alcohols, amines, and carboxylic acids—to form carbamates (urethanes), ureas, and amides, respectively . These fundamental properties position ethyl isocyanate as a versatile and widely utilized reagent and intermediate across pharmaceutical, agrochemical, and polymer synthesis applications .

1
Controlled nucleophilic addition
Moderated electrophilicity supports carbamate, urea, and amide formations with stepwise stoichiometric control
2
Low boiling point recovery
Facilitates post-reaction removal under mild distillation without thermal stress on sensitive intermediates
3
Process safety awareness
High vapor pressure requires closed-system handling; may generate HCN in specific thermal decomposition scenarios

Ethyl Isocyanate Substitution Risks


Within the monoisocyanate class, the specific substituent attached to the –N=C=O group—whether an aliphatic chain (e.g., methyl, ethyl, n-butyl) or an aromatic ring (e.g., phenyl)—exerts a profound influence on both the underlying reaction mechanism and the resultant kinetics [1]. This is not merely a matter of incremental rate changes; the nature of the substituent can fundamentally alter the reaction pathway, as evidenced by the thermal decomposition of alkyl isocyanates, where the ethyl derivative engages in a distinct free-radical chain mechanism that its tert-butyl counterpart completely avoids [2]. Furthermore, the physical properties critical for process engineering—boiling point, vapor pressure, and water reactivity—vary substantially across the series, with ethyl isocyanate's low boiling point (60°C) and high volatility presenting distinct handling requirements compared to the substantially higher-boiling phenyl or cyclohexyl isocyanates [3]. The quantitative evidence presented in Section 3 demonstrates that ethyl isocyanate occupies a specific, non-interchangeable position within the reactivity spectrum: it is significantly less reactive than aromatic isocyanates toward nucleophiles like methanol, yet it exhibits a unique mechanistic signature in unimolecular decomposition compared to its closest aliphatic homologs. Consequently, substituting ethyl isocyanate with another monoisocyanate without adjusting reaction parameters and without recognizing these mechanistically distinct behaviors will likely result in altered product selectivity, compromised reaction yields, or unexpected decomposition pathways.

!
Mechanistic divergence in thermal processes
Thermal decomposition may follow a distinct free-radical pathway, altering byproduct profiles compared to t-butyl and other alkyl isocyanates
!
Nucleophilic reactivity gap
Reaction rates with alcohols or amines may be substantially lower than with aromatic isocyanates, requiring revised catalyst or timing strategies
!
Volatility and containment demands
Significantly higher vapor pressure than n-butyl or phenyl analogues; engineering controls must match the specific physical property envelope

Ethyl Isocyanate Specificity Evidence


Thermal Decomposition Mechanism Divergence

The thermal decomposition pathway of ethyl isocyanate is mechanistically distinct from that of t-butyl isocyanate. While t-butyl isocyanate decomposes almost exclusively via a unimolecular elimination route yielding isobutene and HNCO, ethyl isocyanate undergoes decomposition via a competing free-radical chain mechanism that generates CO, CH₄, and HCN (or CH₃CN) alongside the unimolecular pathway [1]. This fundamental mechanistic divergence has direct implications for process safety and byproduct management.

Thermal decomposition
Head-to-head
Free-radical chain Unimolecular elimination
Ethyl isocyanate decomposes via competing pathways, producing CO, CH₄, HCN/CH₃CN alongside isobutene and HNCO. t-Butyl isocyanate follows almost exclusively unimolecular elimination.
Mechanistic divergence may affect process safety and byproduct management
Gas-phase 380–530°C; HCN formation risk requires specific scrubbing
Thermal stability Decomposition kinetics Gas-phase chemistry Process safety

Catalyzed Trimerization Reactivity

A 2024 comprehensive DFT study of acetate-catalyzed isocyanate trimerization compared ethyl isocyanate (aliphatic) and phenyl isocyanate (aromatic) directly. The calculations identified the most favorable reaction pathway for each substrate and attributed the greater reactivity of phenyl isocyanate to the stronger electrophilicity at the isocyanate carbon, resulting from conjugative electron withdrawal by the phenyl ring—an effect absent in the ethyl-substituted analogue [1]. Ethyl isocyanate requires a distinct catalytic pathway with different energetics to achieve trimerization.

Catalyzed trimerization
Head-to-head
Ethyl: lower electrophilicity, distinct catalytic pathway
Phenyl: stronger electrophilicity, faster cyclotrimerization
Slower trimerization may influence pot-life and catalyst selection
DFT energetics; acetate-catalyzed conditions
Cyclotrimerization DFT calculation Catalysis Isocyanurate synthesis

Methanol Reactivity Comparison

The electronic effect of the substituent on isocyanate reactivity is quantitatively substantial. Literature data indicate that phenyl isocyanate is approximately 50-fold more reactive than ethyl isocyanate toward methanol [1]. This difference is attributed to the electron-withdrawing nature of the phenyl ring, which enhances the electrophilicity of the isocyanate carbon relative to the electron-donating ethyl group.

Methanol reactivity
Head-to-head
~50-fold lower
Phenyl isocyanate approximately 50 times more reactive toward methanol than ethyl isocyanate
Supports controlled addition kinetics window
No catalyst; methanol as nucleophile
Nucleophilic addition Alcoholysis kinetics Carbamate formation Reactivity comparison

Boiling Point and Volatility Differences

Ethyl isocyanate exhibits a substantially lower boiling point (60°C) and higher vapor pressure (200 mm Hg at 25°C) compared to its higher-molecular-weight aliphatic and aromatic analogues. For instance, n-butyl isocyanate boils at 115°C with a vapor pressure of 17.6 mm Hg at 25°C, and phenyl isocyanate boils at 158–168°C with a vapor pressure of only 1.15 mm Hg at 20°C [1]. These differences have direct implications for distillation recovery, reaction solvent selection, and airborne exposure risk management.

Boiling point & volatility
Head-to-head
60°C (200 mm Hg)
55°C lower than n-butyl isocyanate; 98–108°C lower than cyclohexyl and phenyl isocyanates at atmospheric pressure
Low boiling point enables mild distillation removal
High vapor pressure mandates closed-system handling
Physical properties Boiling point Vapor pressure Process engineering

Ethyl Isocyanate Application Scenarios


Controlled Carbamate and Urea Synthesis

In pharmaceutical intermediate synthesis where precise stoichiometric control is critical to avoid over-functionalization or exothermic runaway, ethyl isocyanate is the preferred reagent over its aromatic counterpart phenyl isocyanate. As demonstrated in Section 3, phenyl isocyanate is approximately 50-fold more reactive toward methanol (and by class-level inference, other alcohols and amines) than ethyl isocyanate [1]. This substantial reactivity differential means that ethyl isocyanate enables a more controlled, gradual addition reaction with nucleophiles such as alcohols and amines, facilitating cleaner product profiles in multi-step syntheses of carbamates and substituted ureas where competing side reactions with moisture or solvent impurities must be minimized.

Low-Temperature Distillation Recovery

Ethyl isocyanate's low boiling point of 60°C provides a decisive process advantage over higher-boiling aliphatic and aromatic isocyanates [1]. In synthetic protocols where the target product is thermally labile, ethyl isocyanate can be removed from the reaction mixture via gentle warming or vacuum distillation at temperatures that would be insufficient to remove n-butyl isocyanate (boiling point 115°C) or phenyl isocyanate (boiling point 158–168°C). This property is particularly valuable in pharmaceutical manufacturing where residual isocyanate must be quantitatively stripped without degrading heat-sensitive active pharmaceutical ingredients or intermediates. The high vapor pressure (200 mm Hg at 25°C) further facilitates efficient recovery, although it also mandates closed-system handling and appropriate engineering controls.

Isocyanate Decomposition Mechanism Studies

For academic and industrial researchers investigating the fundamental thermal decomposition behavior of isocyanates—relevant to combustion chemistry, process safety, and environmental fate studies—ethyl isocyanate provides a unique mechanistic signature that differs from both methyl and t-butyl isocyanates. As reported by Blake and Ijadi-Maghsoodi (1983), ethyl isocyanate undergoes thermal decomposition at 380–530°C via a competing unimolecular elimination and free-radical chain mechanism, generating a complex product slate that includes CO, CH₄, and HCN (or CH₃CN) [1]. This mechanistic behavior contrasts sharply with t-butyl isocyanate, which decomposes almost exclusively via a unimolecular route to isobutene and HNCO. Consequently, ethyl isocyanate serves as a critical model compound for understanding the transition between radical-chain-dominated decomposition (observed in methyl isocyanate) and unimolecular-elimination-dominated decomposition (observed in t-butyl isocyanate), making it indispensable for mechanistic studies of alkyl isocyanate thermolysis.

Aliphatic Polyurethane and Isocyanurate Synthesis

In the production of specialized polyurethane coatings, adhesives, or elastomers where aromatic isocyanates introduce undesirable yellowing upon UV exposure or where their high reactivity complicates pot-life management, ethyl isocyanate offers an aliphatic alternative with substantially moderated cyclotrimerization behavior. DFT calculations have demonstrated that ethyl isocyanate exhibits lower reactivity in acetate-catalyzed trimerization compared to phenyl isocyanate, owing to the absence of conjugative electron withdrawal from the isocyanate group [1]. This reduced propensity toward isocyanurate formation translates to improved formulation stability during storage and processing, while still permitting crosslinking upon demand. Ethyl isocyanate-derived carbamate segments contribute to polymer backbone flexibility without the chromophoric characteristics associated with aromatic isocyanate-derived materials.

Application
Selection Property
Validation Focus
Controlled carbamate/urea synthesis
Moderated nucleophilic addition kinetics (aliphatic electrophilicity)
Kinetic benchmarking with aromatic isocyanate analogues
Low-temperature distillation recovery
Low boiling point and high vapor pressure
Distillation efficiency with thermally sensitive intermediates
Isocyanate decomposition mechanism studies
Unique radical-chain/unimolecular pathway profile
Byproduct profiling and mechanistic elucidation
Aliphatic polyurethane/isocyanurate synthesis
Reduced cyclotrimerization propensity
Formulation stability and crosslinking control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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